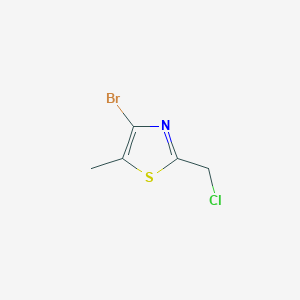
4-Bromo-2-(chloromethyl)-5-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(chloromethyl)-5-methylthiazole is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the thiazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(chloromethyl)-5-methylthiazole typically involves the bromination and chloromethylation of a thiazole precursor. One common method includes the reaction of 2-methylthiazole with bromine to introduce the bromine atom at the 4-position. This is followed by a chloromethylation reaction using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(chloromethyl)-5-methylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-(chloromethyl)-5-methylthiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(chloromethyl)-5-methylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Another compound with both bromine and chlorine atoms, used in similar applications.
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups and applications.
Uniqueness
4-Bromo-2-(chloromethyl)-5-methylthiazole is unique due to its specific combination of bromine, chlorine, and thiazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C5H5BrClNS |
|---|---|
Molecular Weight |
226.52 g/mol |
IUPAC Name |
4-bromo-2-(chloromethyl)-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H5BrClNS/c1-3-5(6)8-4(2-7)9-3/h2H2,1H3 |
InChI Key |
SXEXLQRSMJBNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















